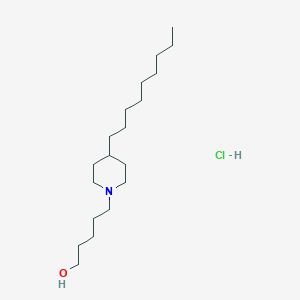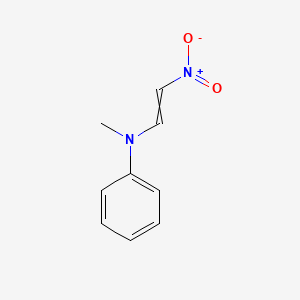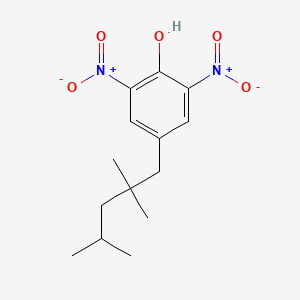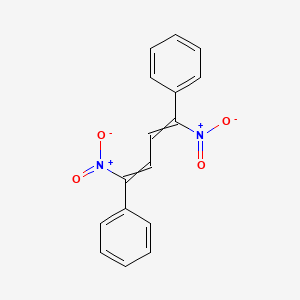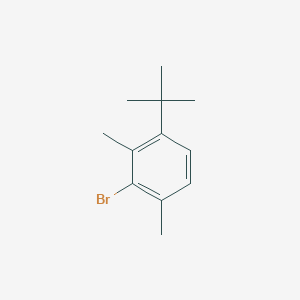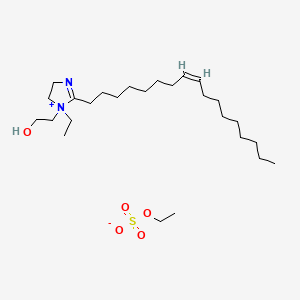
(Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolium core, a long aliphatic chain, and a hydroxyethyl group, making it an interesting subject for research in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate typically involves multiple steps. The initial step often includes the formation of the imidazolium core, followed by the introduction of the aliphatic chain and the hydroxyethyl group. The final step involves the addition of the ethyl sulphate group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow reactors. The process would be optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imidazolium core, potentially converting it to a more saturated form.
Substitution: The aliphatic chain and the hydroxyethyl group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated imidazolium derivatives.
Substitution: Various substituted imidazolium compounds.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used to study cell membrane interactions due to its amphiphilic nature. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.
Industry: In industrial applications, the compound can be used as a surfactant or emulsifier due to its amphiphilic properties. It may also find use in the formulation of cosmetics and personal care products.
作用机制
The mechanism by which (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate exerts its effects is primarily through its interaction with cell membranes. The long aliphatic chain allows it to embed into lipid bilayers, while the imidazolium core can interact with polar head groups. This dual interaction can disrupt membrane integrity, leading to increased permeability or other cellular effects. The hydroxyethyl group may also participate in hydrogen bonding, further stabilizing its interaction with biological molecules.
相似化合物的比较
1-Ethyl-3-methylimidazolium ethyl sulphate: Similar structure but with a methyl group instead of the long aliphatic chain.
1-Butyl-3-methylimidazolium chloride: Contains a butyl group and chloride ion, differing in both the aliphatic chain length and counterion.
1-Hexyl-3-methylimidazolium bromide: Features a hexyl group and bromide ion, providing a different set of physical and chemical properties.
Uniqueness: The uniqueness of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate lies in its combination of a long aliphatic chain, hydroxyethyl group, and imidazolium core. This combination imparts unique amphiphilic properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
属性
CAS 编号 |
61596-15-4 |
|---|---|
分子式 |
C24H47N2O.C2H5O4S C26H52N2O5S |
分子量 |
504.8 g/mol |
IUPAC 名称 |
2-[1-ethyl-2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-ium-1-yl]ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H47N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25-20-21-26(24,4-2)22-23-27;1-2-6-7(3,4)5/h11-12,27H,3-10,13-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-; |
InChI 键 |
JPBSKTZADDYQLF-AFEZEDKISA-M |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCC[N+]1(CC)CCO.CCOS(=O)(=O)[O-] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(CC)CCO.CCOS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)
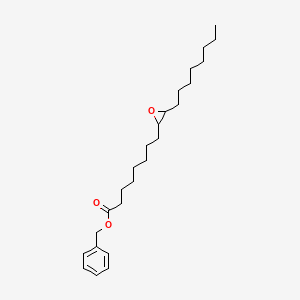

![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)
